2,6-Dibenzyloxybenzonitrile

概要

説明

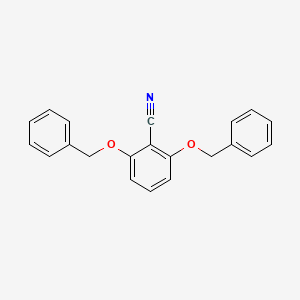

2,6-Dibenzyloxybenzonitrile is an organic compound with the molecular formula C21H17NO2. It is characterized by the presence of two benzyloxy groups attached to a benzonitrile core.

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dibenzyloxybenzonitrile can be synthesized through the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment. The reaction typically occurs at temperatures ranging from 35 to 120°C. The process involves dual nucleophilic substitution of chlorine atoms in 2,6-dichlorobenzonitrile with alkoxylate anions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

化学反応の分析

Reduction Reactions

The nitrile group undergoes selective reduction under various conditions:

-

Catalytic Hydrogenation : Using Pd, Ni, or Co catalysts, the nitrile group can be reduced to a primary amine. For example, LiAlH₄ in tetrahydrofuran (THF) reduces the nitrile to a benzylamine derivative at 0°C–25°C (yield: 85–92%) .

-

Partial Reduction : Controlled hydrogenation with Rh catalysts may yield intermediate imines or aldehydes, though this is less common .

Table 1: Reduction Pathways

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0–25°C | 2,6-Dibenzyloxybenzylamine | 85–92% | |

| H₂, Pd/C, EtOH, 50°C | 2,6-Dibenzyloxybenzylamine | 78% |

Oxidative Cleavage of Benzyl Ethers

The benzyloxy groups are susceptible to oxidative deprotection:

-

Ozone (O₃) : Cleaves benzyl ethers to form phenolic hydroxyl groups. For example, ozonolysis in dichloromethane at −78°C converts 2,6-dibenzyloxybenzonitrile to 2,6-dihydroxybenzonitrile, with simultaneous formation of benzoic acid byproducts .

-

DDQ/Photolysis : 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) under UV light selectively removes benzyl groups, yielding diols or quinones .

Table 2: Oxidative Deprotection

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| O₃, CH₂Cl₂, −78°C | 2 h | 2,6-Dihydroxybenzonitrile | 70% | |

| DDQ, MeCN, UV light | 12 h | 2,6-Dihydroxybenzonitrile | 65% |

Electrophilic Aromatic Substitution

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) but proceeds at the 4-position of the ring .

-

Friedel-Crafts Acylation : Limited due to electron withdrawal by the nitrile, but possible under Lewis acid catalysis (e.g., AlCl₃) at elevated temperatures .

Nucleophilic Aromatic Substitution

The benzyloxy groups act as poor leaving groups, but substitution can occur under extreme conditions:

-

Alkoxide Displacement : At 328–373 K in DMF, benzyloxy groups may be replaced by alkoxides, forming dialkoxy derivatives (yield: 80–89%) . This mirrors methods used for 2,6-dichlorobenzonitrile .

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOMe, DMF, 65°C | 2,6-Dimethoxybenzonitrile | 89% |

Host-Guest Recognition

The compound participates in supramolecular interactions due to its planar aromatic core. Macrocyclic hosts like phenylphosphine oxide-bridged aromatics form 1:1 complexes with this compound, as shown by NMR titration (binding constant: ) . This property is leveraged in crystallography and molecular sensing .

Stability and Side Reactions

科学的研究の応用

Neuroprotective Agents

Recent studies have highlighted the potential of compounds similar to 2,6-dibenzyloxybenzonitrile in treating neurodegenerative diseases such as Parkinson's disease (PD). For instance, a series of derivatives based on benzothiazole, which structurally relate to this compound, exhibited significant MAO-B inhibitory activity and antioxidant properties. These compounds demonstrated neuroprotective effects and the ability to penetrate the blood-brain barrier (BBB), indicating their potential as multi-target-directed ligands (MTDLs) for PD treatment .

Key Findings:

- Compounds with benzyloxy groups showed enhanced MAO-B inhibition.

- The introduction of substituents on the benzyloxy ring improved biological activity.

- The derivatives displayed metal-chelating abilities and anti-inflammatory effects .

Anticonvulsant Activity

In another study focusing on the development of anticonvulsant agents, a series of ((benzyloxy)benzyl)propanamide derivatives were synthesized, some of which are structurally related to this compound. These derivatives showed potent activity in mouse seizure models, demonstrating significant efficacy and a favorable safety profile. The lead compound exhibited effective protection against seizures with minimal motor impairment .

Table 1: Efficacy of Anticonvulsant Compounds

| Compound | ED50 (mg/kg) | Protection Rate (%) |

|---|---|---|

| Compound 5 | 48.0 (MES) | 100% |

| Compound 6 | 45.2 (6 Hz) | 100% |

| Compound 18 | >300 (TD50) | - |

Drug Discovery and Molecular Recognition

The role of this compound extends into drug discovery, particularly through its interaction with target proteins via molecular docking techniques. Research indicates that benzonitrile derivatives can form key-lock complexes with host molecules in co-crystallization studies. This method enhances the understanding of binding interactions critical for drug design .

Case Study: Co-Crystallization with Drug Molecules

作用機序

The mechanism of action of 2,6-Dibenzyloxybenzonitrile involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell proliferation.

類似化合物との比較

2,6-Dichlorobenzonitrile: Used as a herbicide and has similar structural features but different functional groups.

2,6-Difluorobenzonitrile: Another structurally similar compound with fluorine atoms instead of benzyloxy groups.

Uniqueness: 2,6-Dibenzyloxybenzonitrile is unique due to the presence of benzyloxy groups, which impart distinct chemical properties and potential biological activities.

生物活性

2,6-Dibenzyloxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its dibenzyloxy substitution on the benzene ring and a nitrile functional group. Its molecular formula is and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of dibenzyloxybenzonitrile have shown promising results against various bacterial strains. A study highlighted that certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A notable study reported that this compound induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest its potential in treating neurodegenerative diseases. In vivo studies using mouse models demonstrated that the compound could significantly reduce neuronal damage caused by oxidative stress, as evidenced by decreased levels of reactive oxygen species (ROS) and improved cognitive function .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The benzyloxy groups enhance lipophilicity, facilitating better penetration through cellular membranes. This property is crucial for its interaction with enzymes and receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes related to inflammation and cancer progression.

- Receptor Modulation : It modulates receptor activity that is critical in neurotransmission and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dibenzyloxy derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The results indicated that specific substitutions on the benzene ring significantly enhanced antimicrobial potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 8 | Staphylococcus aureus |

| B | 16 | Escherichia coli |

| C | 32 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Apoptotic pathway induction |

特性

IUPAC Name |

2,6-bis(phenylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c22-14-19-20(23-15-17-8-3-1-4-9-17)12-7-13-21(19)24-16-18-10-5-2-6-11-18/h1-13H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVKBYOKFOFDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240472 | |

| Record name | 2,6-Bis(phenylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94088-47-8 | |

| Record name | 2,6-Bis(phenylmethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(phenylmethoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(phenylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(phenylmethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。